molecular formula C14H16ClNO2S B275593 N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine

N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine

Cat. No. B275593
M. Wt: 297.8 g/mol
InChI Key: CJTYFJFGYGRUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the 2C family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent hallucinogenic effects. However, the compound has also attracted attention from the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine is a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When it binds to this receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This activation is responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The effects of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine on the body and brain are complex and not fully understood. Some of the reported effects include:
1. Hallucinations: The most prominent effect of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine is the induction of vivid visual and auditory hallucinations. These can range from mild distortions of perception to full-blown psychedelic experiences.
2. Changes in Mood: N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine has been reported to induce changes in mood, ranging from euphoria to anxiety and paranoia.
3. Changes in Perception: The drug can also alter the perception of time, space, and self-awareness.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent Effects: The potent hallucinogenic effects of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine make it a useful tool for studying the effects of psychedelics on the brain and behavior.
2. Selective Binding: N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine has a high affinity for the 5-HT2A receptor, making it a selective agonist for this receptor subtype.
3. Low Dose: The effective dose of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine is relatively low, making it easier to administer and study in lab experiments.
Some of the limitations of using N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine in lab experiments include:
1. Safety Concerns: The recreational use of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine has been associated with several cases of overdose and death. Researchers must take appropriate safety precautions when working with this compound.
2. Limited Research: There is still limited research on the effects of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine on the body and brain, making it difficult to interpret experimental results.
3. Legal Restrictions: The use of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine is illegal in many countries, which can make it difficult to obtain and study in lab experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine, including:
1. Therapeutic Applications: The unique chemical structure of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine and its effects on the brain make it a promising candidate for developing new drugs for treating psychiatric disorders.
2. Safety and Toxicology: Further research is needed to better understand the safety and toxicology of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine, especially in the context of recreational use.
3. Mechanisms of Action: More research is needed to fully understand the mechanisms of action of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine on the brain and behavior.
4. Pharmacokinetics: Studying the pharmacokinetics of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine could help researchers develop more effective methods for detecting and treating overdoses.
Conclusion:
In conclusion, N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine is a synthetic psychedelic drug that has gained popularity among recreational drug users due to its potent hallucinogenic effects. However, its unique chemical structure and potential therapeutic applications have also attracted the attention of researchers in various fields. Further research is needed to fully understand the effects of this compound on the body and brain, as well as its potential for developing new drugs for treating psychiatric disorders.

Synthesis Methods

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine involves several steps, starting with the reaction of 2-thiophenemethylamine with 3-chloro-4,5-dimethoxybenzaldehyde to form the intermediate product, N-(3-chloro-4,5-dimethoxybenzyl)-2-thiophenemethylamine. This intermediate is then treated with hydrochloric acid and sodium triacetoxyborohydride to produce the final product, N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine.

Scientific Research Applications

The unique chemical structure of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine has attracted the attention of researchers in various fields. Some of the potential applications of this compound include:
1. Neuroscience: N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine has been shown to activate serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception. Studying the effects of this compound on these receptors could provide insights into the underlying mechanisms of various neurological disorders.
2. Pharmacology: The potent hallucinogenic effects of N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine make it a useful tool for studying the effects of psychedelics on the brain and behavior. It could also be used to develop new drugs for treating psychiatric disorders.
3. Forensic Science: N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-thienylmethyl)amine is often used as a recreational drug, and its use has been associated with several cases of overdose and death. Studying the metabolism and toxicology of this compound could help forensic scientists better understand its effects on the body and develop more effective methods for detecting it in biological samples.

properties

Molecular Formula

C14H16ClNO2S

Molecular Weight

297.8 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C14H16ClNO2S/c1-17-13-7-10(6-12(15)14(13)18-2)8-16-9-11-4-3-5-19-11/h3-7,16H,8-9H2,1-2H3

InChI Key

CJTYFJFGYGRUAM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.